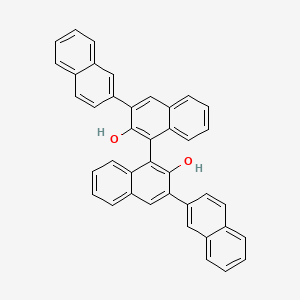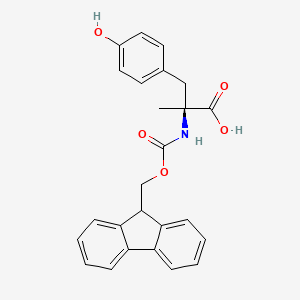![molecular formula C19H20ClNO4 B2531935 2-{4-[(3-chloro-2,2-diméthylpropanoyl)amino]phénoxy}benzoate de méthyle CAS No. 865660-49-7](/img/structure/B2531935.png)
2-{4-[(3-chloro-2,2-diméthylpropanoyl)amino]phénoxy}benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound with the molecular formula C19H20ClNO4 It is characterized by the presence of a chlorinated dimethylpropanoyl group and a phenoxybenzenecarboxylate moiety
Applications De Recherche Scientifique
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate Acid: The starting material, 3-chloro-2,2-dimethylpropanoic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminophenol to form the amide intermediate.
Esterification: The amide intermediate is then esterified with methyl 2-hydroxybenzoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Hydrolysis: Products include 3-chloro-2,2-dimethylpropanoic acid, 4-aminophenol, and methyl 2-hydroxybenzoate.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally similar compound with potential anticancer activity.
N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides: Another class of compounds with similar structural features and biological activities.
Uniqueness
Methyl 2-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy}benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
methyl 2-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,12-20)18(23)21-13-8-10-14(11-9-13)25-16-7-5-4-6-15(16)17(22)24-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYYWEWDCWHDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2531853.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)







![1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2531870.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2531874.png)
